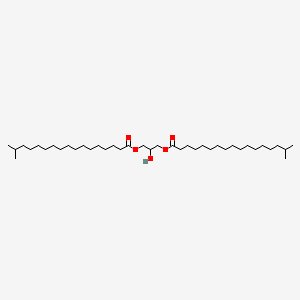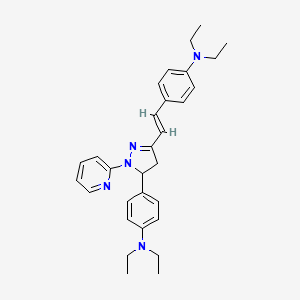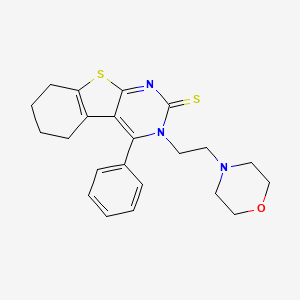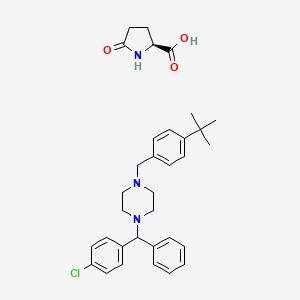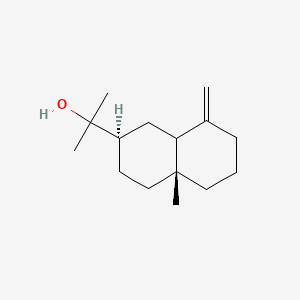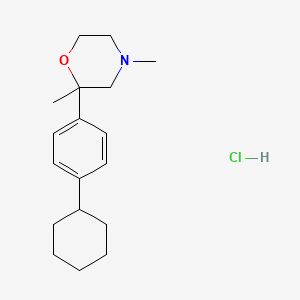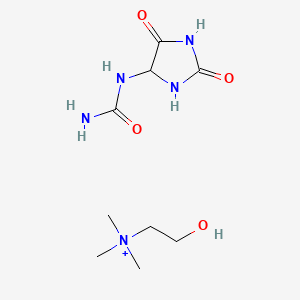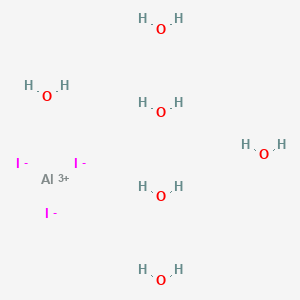
Aluminum iodide hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum iodide hexahydrate is a chemical compound with the formula AlI₃·6H₂O. It is a yellow powder that is highly soluble in water and alcohol. This compound is known for its strong Lewis acid properties and is used in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aluminum iodide hexahydrate can be synthesized by reacting metallic aluminum or aluminum hydroxide with hydrogen iodide or hydroiodic acid. The reaction typically involves dissolving aluminum in hydroiodic acid, followed by the removal of excess water to obtain the hexahydrate form .
Industrial Production Methods: In industrial settings, this compound is produced by the direct reaction of aluminum powder with iodine in the presence of water. This method ensures a high yield of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Aluminum iodide hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxide and iodine.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It participates in substitution reactions, particularly with organic compounds.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or chlorine.
Reduction: Involves reducing agents like hydrogen or metals.
Substitution: Often involves organic reagents and solvents like ether or alcohol.
Major Products Formed:
Oxidation: Aluminum oxide and iodine.
Reduction: Aluminum metal and hydrogen iodide.
Substitution: Various organic iodides and aluminum derivatives.
Aplicaciones Científicas De Investigación
Aluminum iodide hexahydrate has several scientific research applications:
Biology: Investigated for its potential use in biological systems due to its reactivity and solubility.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Employed in the production of aluminum alloys and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of aluminum iodide hexahydrate involves its strong Lewis acid properties. It can accept electron pairs from other molecules, facilitating various chemical reactions. This property makes it effective in breaking certain chemical bonds and catalyzing reactions .
Comparación Con Compuestos Similares
Aluminum chloride (AlCl₃): Similar in structure and reactivity but uses chlorine instead of iodine.
Aluminum bromide (AlBr₃): Another halide of aluminum with similar properties but uses bromine.
Aluminum fluoride (AlF₃): Less reactive compared to aluminum iodide but still a strong Lewis acid.
Uniqueness: Aluminum iodide hexahydrate is unique due to its high solubility in water and alcohol, and its strong Lewis acid properties. These characteristics make it particularly useful in specific chemical reactions and industrial applications where other aluminum halides may not be as effective .
Propiedades
Número CAS |
10090-53-6 |
|---|---|
Fórmula molecular |
AlH12I3O6 |
Peso molecular |
515.79 g/mol |
Nombre IUPAC |
aluminum;triiodide;hexahydrate |
InChI |
InChI=1S/Al.3HI.6H2O/h;3*1H;6*1H2/q+3;;;;;;;;;/p-3 |
Clave InChI |
MXJUQVJZBURDQQ-UHFFFAOYSA-K |
SMILES canónico |
O.O.O.O.O.O.[Al+3].[I-].[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


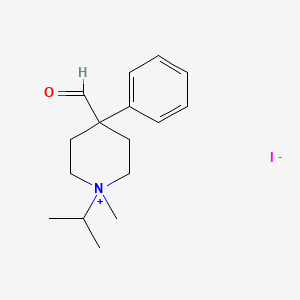
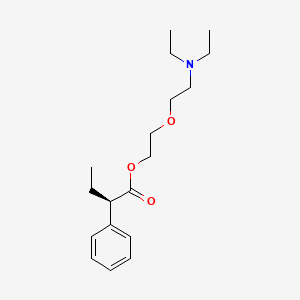
![4-amino-5-chloro-N-[[4-[(4-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12713357.png)

